1-(2-Azidoethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethyl)-3-methylbenzene is an organic compound that features an azido group (-N₃) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3-methylbenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, starting with 1-(2-bromoethyl)-3-methylbenzene, the bromine atom can be replaced by an azido group using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(2-Azidoethyl)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the development of new polymers and materials with unique properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)-3-methylbenzene exerts its effects largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications .
Comparison with Similar Compounds
- 1-(2-Azidoethyl)-4-methylbenzene
- 1-(2-Azidoethyl)-2-methylbenzene
- 2-Azidoethyl-4-methylbenzenesulfonate
Uniqueness: 1-(2-Azidoethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs .
Properties
CAS No. |
823189-09-9 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-8-3-2-4-9(7-8)5-6-11-12-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
RMAJNZFBKKJLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.